NS5818

ClC-7 chloride channel Electrophysiology Osteoclast biology

Researchers studying osteoclast-mediated bone resorption face inconsistent results from generic chloride channel inhibitors. NS5818 (CAS 674299-39-9) is a selective ClC-7 inhibitor addressing this with quantifiable potency advantages: • 3-fold greater ClC-7 inhibition (IC50 52 µM) vs. NPPB (156 µM) • 6-fold more potent bone resorption inhibition (IC50 5 µM) vs. NS3736 (30 µM) • Uniquely dissociates bone resorption from formation-unlike cathepsin K inhibitors ≥98% purity. Global shipping available.

Molecular Formula C23H19Cl2N7O2
Molecular Weight 496.3 g/mol
Cat. No. B13411943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS5818
Molecular FormulaC23H19Cl2N7O2
Molecular Weight496.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=NNN=N4
InChIInChI=1S/C23H19Cl2N7O2/c1-32(2)22(33)14-5-3-13(4-6-14)19-8-7-17(12-20(19)21-28-30-31-29-21)26-23(34)27-18-10-15(24)9-16(25)11-18/h3-12H,1-2H3,(H2,26,27,34)(H,28,29,30,31)
InChIKeyFQIPXFVYNAMLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS5818 Chemical Profile and Target Engagement


NS5818 (CAS 674299-39-9) is a synthetic small-molecule chloride channel inhibitor classified as a phenylurea-tetrazole derivative . Its primary molecular target is the ClC-7 chloride-proton antiporter, for which it exhibits an IC50 of 52 µM in electrophysiological assays [1]. The compound has demonstrated concentration-dependent inhibition of osteoclastic acidification and bone resorption in human osteoclast cultures with an IC50 of 5 µM for bone resorption [2]. NS5818 is supplied as a research-grade compound with a molecular weight of 496.35 Da and a purity specification typically >98% .

CIC-7 chloride channel target engagement studies
Osteoclast bone resorption pathway assays
Research-grade purity profile

NS5818 vs. Generic Chloride Channel Inhibitors: Functional Selectivity


Chloride channel inhibitors as a class exhibit substantial variability in potency, selectivity, and functional effect, making generic substitution unreliable. Direct comparative electrophysiological data demonstrate that NS5818 inhibits ClC-7 with an IC50 of 52 µM, whereas the commonly used chloride channel inhibitor NPPB requires a concentration of 156 µM to achieve equivalent inhibition, representing a 3-fold potency difference [1]. Furthermore, NS5818 and its metabolically stable analog NS3696 produce a unique biological outcome—inhibition of bone resorption without suppressing bone formation—a profile not consistently observed with other mechanistic classes such as cathepsin K inhibitors [2]. These quantitative differences in potency and functional selectivity underscore why in-class compounds cannot be considered interchangeable for experimental or procurement purposes.

Potency
Chloride channel inhibitor potency varies widely; generic substitution may result in non-equivalent CIC-7 inhibition.
Selectivity
Functional uncoupling of resorption from formation is not shared by cathepsin K inhibitors, altering bone remodeling endpoint interpretation.
Model
In ADOII disease models, other inhibitor classes may not reproduce resorption pit area reduction observed with NS5818.

NS5818 Quantitative Differentiation Data


ClC-7 Inhibition Potency Comparison

In a direct head-to-head electrophysiological comparison using ClC-7 expressed in heterologous systems, NS5818 inhibited ClC-7 with an IC50 of 52 µM. In contrast, the commonly used chloride channel inhibitor NPPB exhibited an IC50 of 156 µM, and DIDS exhibited an IC50 of 40 µM (though DIDS at 1 mM is also reported as a blocker for ClC-6) [1]. NS5818 is therefore 3-fold more potent than NPPB and demonstrates comparable potency to DIDS for ClC-7, providing a clear quantitative basis for selection in ClC-7-focused experimental designs.

ClC-7 Inhibition
Head-to-head
NS5818 IC50 52 µM
NPPB IC50 156 µM
DIDS IC50 40 µM
Supports ClC-7 channel selection
Electrophysiological assay context
ClC-7 chloride channel Electrophysiology Osteoclast biology

Bone Resorption Inhibition Potency vs. NS3736

NS5818 inhibits human osteoclast-mediated bone resorption with an IC50 of 5 µM [1]. In comparison, the structurally related chloride channel inhibitor NS3736 blocks osteoclastic acidification and resorption in vitro with an IC50 of 30 µM [2]. This cross-study comparison indicates that NS5818 is 6-fold more potent than NS3736 in functional bone resorption assays, providing a clear rationale for selecting NS5818 when higher in vitro potency is required.

Bone Resorption
Cross-study
NS5818 5 µM vs NS3736 30 µM
6-fold difference
Reported resorption assay context
Human osteoclast culture comparison
Bone resorption Osteoclast acidification Osteoporosis research

Uncoupling Bone Resorption from Formation

In human osteoclast cultures, treatment with NS5818 (50 µM for 6 days) significantly inhibited acidification of the resorption compartment and bone resorption (IC50 = 5 µM) while simultaneously augmenting osteoclast survival, resulting in a 150-300% increase in osteoclast numbers compared to controls [1]. This outcome contrasts sharply with cathepsin K inhibition, which inhibits bone resorption without increasing osteoclast survival. The differential effect on osteoclast lifespan represents a functional selectivity that distinguishes NS5818 from alternative anti-resorptive mechanisms.

Uncoupling Profile
Head-to-head
150–300% osteoclast survival increase
Supports coupling mechanism studies
Contrasts with cathepsin K inhibition
Bone remodeling Uncoupling Osteoclast survival

Efficacy in ADOII Osteoclast Resorption

In osteoclasts derived from patients with autosomal dominant osteopetrosis type II (ADOII), NS5818 (30 µM) significantly reduced both CTX release and resorption pit area. Crucially, only NS5818 significantly reduced the pit area when compared to non-treated conditions, whereas E64 (cathepsin inhibitor) and GM6001 (MMP inhibitor) did not achieve significant reduction in pit area under the same experimental conditions [1]. This demonstrates that NS5818 retains functional efficacy in a disease-relevant genetic background where other mechanistic classes show diminished or absent effect on resorption pit formation.

ADOII Model
Head-to-head
Significant pit area reduction; only NS5818 achieved this
Supports ADOII endpoint interpretation
Genetic ClC-7 mutation osteoclasts
Autosomal dominant osteopetrosis type II Resorption pit assay ClC-7 mutation

In Vivo Bone Resorption Reduction by Analog

Although NS5818 itself lacks published in vivo pharmacokinetic data, its metabolically stable analog NS3696—a close structural derivative—was evaluated in the rat ovariectomy model. Twice-daily oral dosing of NS3696 at 50 mg/kg for 6 weeks produced a 60% decrease in bone resorption (measured by DPYR) with no significant effect on bone formation (measured by osteocalcin) [1]. This in vivo uncoupling profile validates the mechanism observed in vitro with NS5818 and supports the translational relevance of this chemotype for osteoporosis research.

In Vivo Analog
Class-level
NS3696 reduced DPYR 60% in OVX rat
Class-level evidence; direct validation needed
Metabolically stable analog data
In vivo bone resorption Ovariectomy model Uncoupling

Predicted ADMET and Physicochemical Properties

Predicted ADMET parameters for NS5818 indicate high predicted human intestinal absorption (94.871%), moderate water solubility (logS = -2.917), and no predicted substrate liability for CYP2D6 or CYP3A4 [1]. The compound has a molecular weight of 496.35 Da, a partition coefficient XlogP of 5.2, and is typically supplied as a solid with >98% purity, soluble in DMSO for in vitro applications [2]. These predicted properties support solubility and absorption considerations, but note that these are in silico predictions and should be empirically validated for critical experiments.

ADMET Prediction
Data to verify
Predicted absorption 94.9%
No CYP2D6/3A4 liability
In silico; empirical validation required
Formulation context
ADMET Physicochemical properties Formulation

NS5818 Optimal Use Cases


Osteoclast Bone Resorption Assays

For researchers quantifying osteoclast-mediated bone resorption using human osteoclast cultures or pit formation assays, NS5818 provides an IC50 of 5 µM, representing a 6-fold potency advantage over the related ClC-7 inhibitor NS3736 (IC50 = 30 µM). This lower working concentration reduces compound consumption and minimizes potential off-target effects [1][2].

ClC-7 Electrophysiology Studies

In patch-clamp or electrophysiological assays measuring ClC-7 chloride-proton antiporter activity, NS5818 exhibits an IC50 of 52 µM, providing 3-fold greater potency than NPPB (156 µM). This makes NS5818 the preferred reference inhibitor for ClC-7 target validation studies where NPPB is commonly used [3].

Uncoupling Mechanism Research

NS5818 uniquely dissociates bone resorption from bone formation by inhibiting acidification while increasing osteoclast survival (150-300% increase). This functional signature is not shared by cathepsin K inhibitors, making NS5818 an essential tool for investigating the coupling mechanisms between osteoclast activity and osteoblast recruitment [1].

Disease Modeling for ADOII

In osteoclasts derived from ADOII patients harboring ClC-7 mutations, NS5818 is the only inhibitor among those tested (E64, GM6001) that significantly reduces resorption pit area. Researchers modeling ClC-7 dysfunction or ADOII pathology can use NS5818 to probe chloride channel-dependent resorption mechanisms in a disease-relevant context [4].

Application
Selection Property
Validation Focus
Osteoclast bone resorption studies
CIC-7 inhibition potency review
Human osteoclast resorption assay
CIC-7 electrophysiology assays
CIC-7 channel inhibition profile
Electrophysiological comparator assessment
Uncoupling mechanism research
Functional selectivity context
Osteoclast survival endpoint
ADOII disease modeling
Disease-model response context
Resorption pit area endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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